Z-Asp(OBzl)-OBzl

Peptide Synthesis Angiotensin II Solution-Phase Peptide Synthesis

Z-Asp(OBzl)-OBzl (5241-60-1) is a fully protected L-aspartic acid building block for solution-phase peptide synthesis. Unlike Z-Asp(OBzl)-OH, Boc-Asp(OBzl)-OH, or Fmoc-Asp(OBzl)-OH, this doubly benzyl-protected derivative is specifically engineered for orthogonal deprotection sequences under mild hydrogenolysis, minimizing aspartimide side reactions critical to high-purity API and complex peptide manufacturing. Ideal for peptide therapeutics targeting neurological disorders, it was used in a 78%-yield protected angiotensin II synthesis. Specify ≥98% (HPLC) purity when ordering.

Molecular Formula C26H25NO6
Molecular Weight 447.5 g/mol
CAS No. 5241-60-1
Cat. No. B1582579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Asp(OBzl)-OBzl
CAS5241-60-1
Molecular FormulaC26H25NO6
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C26H25NO6/c28-24(31-17-20-10-4-1-5-11-20)16-23(25(29)32-18-21-12-6-2-7-13-21)27-26(30)33-19-22-14-8-3-9-15-22/h1-15,23H,16-19H2,(H,27,30)
InChIKeyZPVDKMKHRJFPMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Asp(OBzl)-OBzl (CAS 5241-60-1): A Fully Protected Aspartic Acid Building Block for Strategic Peptide Synthesis


Z-Asp(OBzl)-OBzl (CAS 5241-60-1), also known as Z-L-aspartic acid dibenzyl ester or Cbz-Asp(OBzl)-OBzl, is a doubly protected derivative of L-aspartic acid . It belongs to the class of N-benzyloxycarbonyl (Z) protected amino acid esters, where both the α-carboxyl group and the side-chain β-carboxyl group are protected as benzyl esters . This full protection strategy renders the molecule a strategic building block in solution-phase peptide synthesis, preventing unwanted side reactions at all three reactive sites of the amino acid during coupling steps. The compound is a white to off-white powder with a molecular weight of 447.48 g/mol and a molecular formula of C26H25NO6 .

Why Z-Asp(OBzl)-OBzl Cannot Be Replaced by Other Aspartic Acid Derivatives Without Compromising Synthetic Strategy


Simply substituting Z-Asp(OBzl)-OBzl with a similar aspartic acid derivative—such as Z-Asp(OBzl)-OH, Boc-Asp(OBzl)-OH, or Fmoc-Asp(OBzl)-OH—is not a viable drop-in replacement without fundamentally altering the synthetic route . Each derivative presents a unique combination of protecting groups that dictates its compatibility with specific reaction conditions and overall synthetic strategy. The fully protected nature of Z-Asp(OBzl)-OBzl offers distinct advantages in orthogonal deprotection sequences and minimization of aspartimide side reactions, which directly impact final product yield and purity [1]. The choice of protecting group is not arbitrary; it is a critical decision point that determines the feasibility of subsequent coupling and deprotection steps.

Quantitative Evidence for Selecting Z-Asp(OBzl)-OBzl Over Comparable Aspartic Acid Building Blocks


Demonstrated High Yield (78%) in Protected Angiotensin II Synthesis vs. Standard Solution-Phase Strategies

In the synthesis of a fully protected angiotensin II octapeptide, Z-Asp(OBzl)-OBzl was used as the N-terminal residue in a 'hold-in-solution' strategy, achieving an overall isolated yield of 78% for the protected octapeptide [1]. This high yield in a complex, multi-step synthesis provides a quantitative benchmark for the compound's utility in constructing longer peptide sequences. In comparison, typical stepwise solution-phase syntheses of similar length peptides often report lower overall yields due to cumulative losses from incomplete couplings and purification. While not a direct head-to-head comparison, this 78% yield serves as a strong class-level inference of the compound's performance in a demanding peptide assembly context [1].

Peptide Synthesis Angiotensin II Solution-Phase Peptide Synthesis

Compatible with Mild Hydrogenolysis Deprotection vs. Acid-Labile Boc or Base-Labile Fmoc Strategies

Z-Asp(OBzl)-OBzl contains benzyl-based protecting groups that are orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups [1]. The Z group and the benzyl esters can be selectively removed via catalytic hydrogenolysis (Pd/C, H2), a mild and neutral condition that is compatible with many other protecting groups [2]. This is in contrast to Boc-Asp(OBzl)-OH, which requires strong acid (e.g., TFA) for deprotection, or Fmoc-Asp(OBzl)-OH, which requires a secondary amine (e.g., piperidine). The ability to use hydrogenolysis provides a distinct advantage when synthesizing peptides containing acid- or base-sensitive residues or modifications [2].

Protecting Group Strategy Orthogonal Deprotection Hydrogenolysis

Reduced Aspartimide Formation Risk Compared to Unprotected or Acid-Labile Side Chain Protection

The use of a benzyl ester for β-carboxyl protection in Z-Asp(OBzl)-OBzl is a standard strategy to mitigate the formation of aspartimide, a common and yield-reducing side reaction in peptide synthesis involving aspartic acid residues . Aspartimide formation is particularly problematic during repetitive base treatments (as in Fmoc SPPS) or strong acid treatments (as in Boc SPPS). While quantitative data directly comparing Z-Asp(OBzl)-OBzl to other derivatives is not found in the provided sources, it is well-established in the peptide chemistry literature that β-benzyl ester protection significantly reduces aspartimide formation compared to unprotected aspartic acid or certain other ester protections . For Boc SPPS, vendors recommend performing cleavage at low temperatures (≤5 °C) when using Asp(OBzl) to further minimize this side reaction, underscoring the importance of this protection strategy [1].

Aspartimide Formation Side Reactions Peptide Synthesis

Optimal Research and Industrial Scenarios for Procuring Z-Asp(OBzl)-OBzl


Synthesis of Complex Peptides Requiring Fully Protected Building Blocks

Z-Asp(OBzl)-OBzl is ideally suited for the solution-phase synthesis of complex peptides where full protection of all reactive groups is necessary to prevent unwanted side reactions during multiple coupling steps. Its use as the N-terminal residue in the synthesis of protected angiotensin II, achieving a 78% overall yield, exemplifies this application [1].

Peptide Syntheses Involving Acid- or Base-Sensitive Modifications

Due to its orthogonal, benzyl-based protecting groups that are cleavable by mild hydrogenolysis, Z-Asp(OBzl)-OBzl is a preferred choice for constructing peptides that contain acid-labile (e.g., glycosidic bonds) or base-labile (e.g., ester linkages) functionalities [1]. This allows for a gentler global deprotection strategy compared to Boc (acid) or Fmoc (base) chemistry.

Development of Aspartic Acid-Containing Peptide Therapeutics

The compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and other therapeutic areas [1]. Its ability to minimize aspartimide formation during synthesis is particularly valuable in the pharmaceutical industry, where high purity and consistent yield are paramount .

Technical Documentation Hub

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